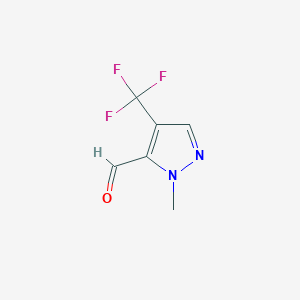

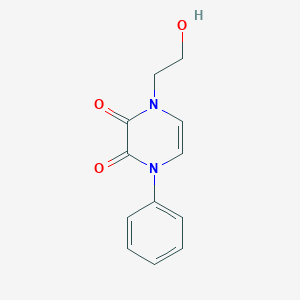

![molecular formula C13H24O2 B2752403 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid CAS No. 1041608-95-0](/img/structure/B2752403.png)

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid, also known as (4-tert-pentylcyclohexyl)acetic acid, is a chemical compound with the molecular formula C13H24O2 . It has a molecular weight of 212.33 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Scientific Research Applications

Metabolic Pathway Insights

Research involving cis- and trans-4-hydroxycyclohexylacetic acid (a compound structurally related to the one ) highlights its identification in the urine of subjects along with hawkinsin, tying it to tyrosine metabolism. This study suggests a defective 4-hydroxyphenylpyruvate dioxygenase enzyme, linking these metabolites to metabolic pathways (Niederwieser, Wadman, & Danks, 1978).

Environmental Exposure and Biomonitoring

Investigations into 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), an alternative plasticizer to phthalates, have provided insights into human exposure levels through the detection of metabolites in urine, demonstrating its use in environmental exposure biomonitoring (Silva et al., 2013).

Neurotoxicity Assessments

Research on the neurotoxic effects of solvents like cyclohexanone offers important insights into the occupational health risks associated with exposure to these chemicals. This study emphasizes the need for lower exposure limits to protect workers from potential neurotoxic effects (Mitran et al., 1997).

Dietary Influences on Health

Exploratory studies on dietary supplementation, such as with β-glucan enriched oat bran, have been conducted to understand its impact on the faecal concentration of carboxylic acids in healthy subjects. This research suggests potential preventive benefits against colonic diseases, showcasing the complex interplay between diet and gut health (Nilsson et al., 2008).

Toxicological Case Studies

Case reports of poisoning, such as ingestion of high concentrations of acetic acid, provide valuable toxicological insights into the acute effects and management of such incidents. These studies contribute to medical knowledge, offering guidance for clinical treatment in emergency situations (Ratcliffe, Baker, & Smith, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-13(2,3)11-7-5-10(6-8-11)9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHHLOLAGSKPNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)

![3-[(3-Nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2752330.png)

![N-(4-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2752331.png)

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752340.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)